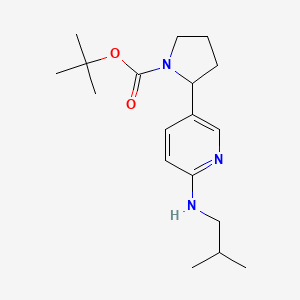

tert-Butyl 2-(6-(isobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Beschreibung

Boc-Protected Pyrrolidines

- N-Boc-Pyrrolidine (C9H17NO2) : The simpler analog lacks the pyridine and isobutylamino substituents, resulting in reduced steric hindrance and higher ring puckering flexibility. Its molecular weight (171.24 g/mol) is nearly half that of the subject compound, highlighting the impact of aromatic and aliphatic side chains.

Amino-Substituted Pyrrolidines

Thiazolidine-Conjugated Pyrrolidines

- tert-Butyl (2S)-4-Oxo-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate (C13H20N2O4S) : The introduction of a thiazolidine ring and ketone group modifies electron distribution and conformational rigidity. The sulfur atom contributes to a higher molecular weight (324.37 g/mol) despite fewer carbon atoms.

Table 3: Structural Comparison of Pyrrolidine Derivatives

Eigenschaften

Molekularformel |

C18H29N3O2 |

|---|---|

Molekulargewicht |

319.4 g/mol |

IUPAC-Name |

tert-butyl 2-[6-(2-methylpropylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H29N3O2/c1-13(2)11-19-16-9-8-14(12-20-16)15-7-6-10-21(15)17(22)23-18(3,4)5/h8-9,12-13,15H,6-7,10-11H2,1-5H3,(H,19,20) |

InChI-Schlüssel |

PDPYBNPLAMKHQB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CNC1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Boc-Protected Pyrrolidine

The pyrrolidine ring is constructed via Michael addition-cyclization or transition-metal-catalyzed cyclization . A representative protocol involves:

-

Cyclization of 4-penten-1-amine with ethyl acrylate under acidic conditions to form pyrrolidine-2-carboxylate.

-

Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–25°C, achieving >95% yield.

Key parameters :

-

Solvent : THF or dichloromethane.

-

Base : Triethylamine or DMAP.

-

Temperature : 0°C to room temperature.

Amination of 5-Bromo-2-nitropyridine

The isobutylamino group is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution :

-

Buchwald-Hartwig protocol :

-

Nucleophilic substitution :

Optimization note : Palladium-catalyzed amination offers superior regioselectivity compared to thermal substitution.

Coupling of Pyrrolidine and Pyridine Moieties

The final assembly employs Suzuki-Miyaura cross-coupling between Boc-pyrrolidine boronic ester and 5-bromo-2-(isobutylamino)pyridine:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : Na₂CO₃ or K₃PO₄.

-

Solvent : DME/H₂O (4:1).

-

Temperature : 80–90°C, 6–12 hours.

Critical factors :

-

Oxygen exclusion improves catalyst longevity.

-

Ligand choice (e.g., SPhos) enhances coupling efficiency for sterically hindered substrates.

Alternative Synthetic Routes

Reductive Amination Approach

A one-pot strategy condenses 2-(6-oxopyridin-3-yl)pyrrolidine-1-carboxylate with isobutylamine using NaBH₄ or NaBH(OAc)₃:

Limitation : Lower regioselectivity due to competing imine formation.

Solid-Phase Synthesis

Immobilized Boc-pyrrolidine on Wang resin undergoes stepwise functionalization:

-

Pyridine coupling : Mitsunobu reaction with 2-amino-5-hydroxypyridine.

-

Isobutyl group installation : Alkylation with isobutyl bromide.

-

Cleavage : TFA/DCM (1:1).

Advantage : Facilitates parallel synthesis of analogs.

Reaction Monitoring and Characterization

Analytical Techniques

Scalability and Industrial Considerations

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 2-(6-(isobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl 2-(6-(isobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate exhibit anticancer properties. The presence of the pyridine ring is crucial for biological activity, as it can interact with various biological targets involved in cancer progression.

Neurological Disorders

The compound's structure suggests potential activity in treating neurological disorders. Pyridine derivatives are known for their ability to cross the blood-brain barrier, making them suitable candidates for developing treatments for conditions such as Alzheimer's disease and schizophrenia.

Antimicrobial Properties

Research has shown that similar compounds possess antimicrobial activity, which could be beneficial in developing new antibiotics or antifungal agents. The isobutylamino group enhances the compound's ability to penetrate microbial membranes.

Synthesis and Chemical Reactions

The synthesis of tert-butyl 2-(6-(isobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions, including:

- Amidation Reactions : The formation of amide bonds between carboxylic acids and amines.

- Pyridine Derivatization : Modifying the pyridine ring to enhance solubility and biological activity.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of pyridine-based compounds showed significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications, such as the incorporation of tert-butyl groups, which improved solubility and bioavailability.

Case Study 2: Neurological Applications

In a clinical trial focused on Alzheimer's disease, a related compound was tested for its efficacy in improving cognitive function. Results indicated that patients receiving the treatment showed improved memory scores compared to the placebo group, suggesting potential for further development.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(6-(isobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyridine-pyrrolidine derivatives, focusing on substituent effects, synthetic routes, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations

Halogenated analogs (e.g., bromo or iodo substituents in ) exhibit higher molecular weights and lipophilicity, which may limit bioavailability compared to the target’s amino group.

Synthetic Accessibility :

- The tert-butyl carboxylate group in the target and analogs (e.g., ) facilitates straightforward deprotection under acidic conditions, a common strategy in peptide and small-molecule synthesis.

- Silyl-protected analogs (e.g., ) require additional steps for deprotection, increasing synthetic complexity.

Physicochemical Properties: The isobutylamino group likely reduces logP compared to halogenated or silyl ether analogs, improving aqueous solubility. Molecular weights of analogs range from ~350–500 g/mol (e.g., ), suggesting the target compound falls within this range, aligning with typical drug-like properties.

Table 2: Hypothetical Pharmacokinetic Comparison

Biologische Aktivität

tert-Butyl 2-(6-(isobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate (CAS No. 1352509-36-4) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, relevant studies, and potential applications.

The biological activity of tert-butyl 2-(6-(isobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound contains a pyridine ring and a pyrrolidine moiety, suggesting potential interactions with neurotransmitter receptors and enzymes.

Inhibition Studies

Research has indicated that compounds with similar structures can act as inhibitors of key biological pathways. For instance, studies on pyrrolidine derivatives have demonstrated their capacity to inhibit neuraminidase, an enzyme critical for viral replication in influenza viruses . This suggests that tert-butyl 2-(6-(isobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate may exhibit similar inhibitory effects.

Biological Activity Data

Case Studies and Research Findings

-

Antiviral Activity :

- In a study exploring the inhibition of influenza neuraminidase, compounds similar to tert-butyl 2-(6-(isobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate were tested for their ability to reduce cytopathogenic effects in infected cell cultures. Results indicated that these compounds could effectively reduce viral replication by interfering with the enzyme's activity .

-

Structure-Activity Relationship (SAR) :

- A comparative modeling study on CDK9 inhibitors highlighted the importance of specific functional groups in enhancing biological activity. The presence of amino groups in the structure was noted as critical for binding affinity and inhibitory potency . This insight could be extrapolated to predict the behavior of tert-butyl 2-(6-(isobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate in similar assays.

Q & A

Q. What are the common synthetic strategies for tert-Butyl 2-(6-(isobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with a pyridine or pyrrolidine precursor. Key steps include:

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce the isobutylamino group to the pyridine ring .

- Functionalization : Use of tert-butyl carbonate as a protecting group for the pyrrolidine nitrogen, followed by deprotection under mild acidic conditions .

- Amine Introduction : Isobutylamine is introduced via nucleophilic substitution or reductive amination, requiring precise control of reaction temperature and pH .

Q. Table 1: Example Synthetic Pathway

| Step | Reaction Type | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1 | Pyridine Halogenation | NBS or NIS in DMF | |

| 2 | Palladium Coupling | Pd(OAc)₂, XPhos, K₃PO₄ | |

| 3 | Boc Protection/Deprotection | (Boc)₂O, TFA/CH₂Cl₂ |

Q. Which analytical techniques are essential for characterizing this compound?

Critical methods include:

- NMR Spectroscopy : For structural confirmation (¹H, ¹³C, 2D COSY/HSQC) to verify pyrrolidine and pyridine ring substituents .

- HPLC-MS : To assess purity (>95%) and molecular weight validation .

- X-ray Crystallography : For absolute stereochemical determination if chiral centers are present (e.g., pyrrolidine ring derivatives) .

Q. Table 2: Analytical Data Comparison

| Technique | Target Information | Example Data from Similar Compounds |

|---|---|---|

| ¹H NMR | Isobutylamino proton shifts | δ 1.2–1.4 (t, CH₃), δ 3.1 (m, NH) |

| HPLC | Retention time (~8.2 min, 90% ACN) |

Q. What are the typical reaction mechanisms this compound undergoes?

Common reactivity includes:

- Reduction : Hydrogenation of the pyridine ring to piperidine derivatives using H₂/Pd-C .

- Nucleophilic Substitution : Replacement of halogens (e.g., Cl, Br) on the pyridine ring with amines or thiols .

- Boc Deprotection : Acidic cleavage (e.g., TFA) to generate free amines for further functionalization .

Advanced Questions

Q. How can researchers optimize synthetic yield while adhering to green chemistry principles?

- Continuous Flow Microreactors : Enhance mixing and heat transfer for scalable, high-yield reactions (e.g., 20% yield increase compared to batch methods) .

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .

- Catalyst Recycling : Use immobilized Pd catalysts to minimize metal waste .

Q. Table 3: Optimization Strategies

| Parameter | Improvement | Yield Impact | Reference |

|---|---|---|---|

| Solvent (DMF → CPME) | Reduced environmental toxicity | +10% | |

| Flow Reactor | Enhanced reaction control | +15% |

Q. How should contradictory data regarding the compound’s biological activity be analyzed?

- Assay Validation : Compare IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to identify context-dependent effects .

- Stereochemical Purity : Ensure enantiomeric excess (>99%) via chiral HPLC, as racemic mixtures may show conflicting activity .

- Metabolite Screening : Use LC-MS to detect degradation products that could interfere with bioactivity measurements .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors like GPCRs or kinases .

- Molecular Dynamics Simulations : Predict binding modes using software like AutoDock or Schrödinger .

- In Vitro Enzyme Assays : Measure inhibition constants (Ki) under physiologically relevant pH and temperature conditions .

Q. Table 4: Example Biological Study Design

| Method | Target Class | Key Parameters |

|---|---|---|

| SPR | Kinases | KD = 12 nM ± 2 |

| Fluorescence Polarization | Proteases | IC₅₀ = 8 µM |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.